molecular formula C17H16N2O4 B14984687 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Cat. No.: B14984687
M. Wt: 312.32 g/mol
InChI Key: NBCANGAPOTVRPB-UHFFFAOYSA-N
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Description

2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and benzoxazine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide
  • 2-(4-methoxyphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide

Uniqueness

2-(4-methylphenoxy)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)acetamide is unique due to the presence of the 4-methylphenoxy group, which can influence its chemical reactivity, biological activity, and physical properties compared to its analogs.

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(3-oxo-4H-1,4-benzoxazin-6-yl)acetamide

InChI

InChI=1S/C17H16N2O4/c1-11-2-5-13(6-3-11)22-9-16(20)18-12-4-7-15-14(8-12)19-17(21)10-23-15/h2-8H,9-10H2,1H3,(H,18,20)(H,19,21)

InChI Key

NBCANGAPOTVRPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OCC(=O)N3

Origin of Product

United States

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